molecular formula C5H5NOS B101965 4-Cyano-3-tetrahydrothiophenone CAS No. 16563-14-7

4-Cyano-3-tetrahydrothiophenone

Cat. No.: B101965
CAS No.: 16563-14-7
M. Wt: 127.17 g/mol
InChI Key: OHPSBDAUCJNDHP-UHFFFAOYSA-N
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Description

AT-511, also known as bemnifosbuvir, is a novel antiviral compound developed by Atea Pharmaceuticals. It is a prodrug that is metabolized into its active form, AT-9010, which acts as an RNA polymerase inhibitor. This compound has shown potent antiviral activity against a range of viruses, including hepatitis C virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AT-511 involves multiple steps, starting from readily available starting materials. The key steps include the formation of a phosphoramidate prodrug of 2’-fluoro-2’-C-methylguanosine-5’-monophosphate. The reaction conditions typically involve the use of protecting groups, coupling reagents, and purification techniques to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of AT-511 follows a similar synthetic route but is optimized for large-scale production. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and high yield. The process is designed to be cost-effective and scalable to meet the demands of clinical and commercial applications .

Chemical Reactions Analysis

Types of Reactions

AT-511 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving AT-511 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH, and solvent systems .

Major Products Formed

The major products formed from the reactions of AT-511 include its active metabolite AT-9010 and various intermediate compounds that are further processed to yield the final product .

Scientific Research Applications

AT-511 has been extensively studied for its antiviral properties. Its primary applications include:

Mechanism of Action

AT-511 exerts its effects by being metabolized into AT-9010, which inhibits RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for viral replication, and its inhibition prevents the virus from replicating its genetic material. AT-9010 also targets the NiRAN domain, further disrupting viral replication. This dual mechanism of action creates a high barrier to resistance and enhances the compound’s antiviral efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AT-511 is unique due to its dual mechanism of action, targeting both the RdRp and NiRAN domains. This dual targeting increases its potency and reduces the likelihood of resistance development. Additionally, AT-511 has shown broad-spectrum antiviral activity against multiple viral strains, making it a versatile and valuable therapeutic agent .

Properties

IUPAC Name

4-oxothiolane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c6-1-4-2-8-3-5(4)7/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPSBDAUCJNDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)CS1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70315991
Record name 4-Cyano-3-tetrahydrothiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16563-14-7
Record name 16563-14-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298357
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Cyano-3-tetrahydrothiophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70315991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-tetrahydrothiophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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